molecular formula C6H6O3 B2608405 rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 1087749-61-8

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2608405
CAS No.: 1087749-61-8
M. Wt: 126.111
InChI Key: JIKCCJNIXCEKAW-DZSWIPIPSA-N
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Description

rac-(1R,5S)-1-methyl-3-oxabicyclo[310]hexane-2,4-dione is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

The synthesis of rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can be achieved through several routes. One common method involves the [2+2] cycloaddition of an alkene with a ketene, followed by ring closure to form the bicyclic structure. The reaction conditions typically require a photochemical or thermal activation to facilitate the cycloaddition process .

Chemical Reactions Analysis

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring and form new bonds.

Scientific Research Applications

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse applications in various fields.

Properties

IUPAC Name

(1S,5R)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-6-2-3(6)4(7)9-5(6)8/h3H,2H2,1H3/t3-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKCCJNIXCEKAW-DZSWIPIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]1C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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